molecular formula C9H7ClN2 B13000020 6-Chloro-2-cyclopropylnicotinonitrile

6-Chloro-2-cyclopropylnicotinonitrile

Cat. No.: B13000020
M. Wt: 178.62 g/mol
InChI Key: ITJXRJMLQFBAIQ-UHFFFAOYSA-N
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Description

6-Chloro-2-cyclopropylnicotinonitrile is an organic compound with the molecular formula C₉H₇ClN₂ and a molecular weight of 178.62 g/mol . This compound is primarily used in scientific research and has various applications in chemistry and biology.

Preparation Methods

The preparation of 6-Chloro-2-cyclopropylnicotinonitrile involves several synthetic routes. One common method includes dissolving N-oxo niacinamide in an organic solvent and adding thionyl chloride dropwise under controlled temperature conditions. The mixture is then heated gradually to different temperatures, followed by evaporation under reduced pressure to obtain the desired product . This method is efficient and environmentally friendly as it allows for the recycling of thionyl chloride and the organic solvent.

Chemical Reactions Analysis

6-Chloro-2-cyclopropylnicotinonitrile undergoes various chemical reactions, including:

Scientific Research Applications

6-Chloro-2-cyclopropylnicotinonitrile is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 6-Chloro-2-cyclopropylnicotinonitrile involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

6-Chloro-2-cyclopropylnicotinonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical properties and its versatility in various research and industrial applications.

Properties

Molecular Formula

C9H7ClN2

Molecular Weight

178.62 g/mol

IUPAC Name

6-chloro-2-cyclopropylpyridine-3-carbonitrile

InChI

InChI=1S/C9H7ClN2/c10-8-4-3-7(5-11)9(12-8)6-1-2-6/h3-4,6H,1-2H2

InChI Key

ITJXRJMLQFBAIQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=CC(=N2)Cl)C#N

Origin of Product

United States

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